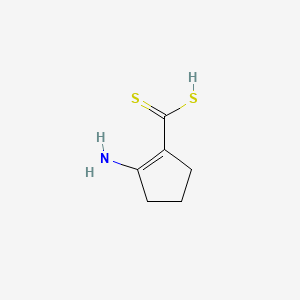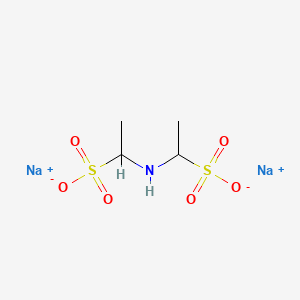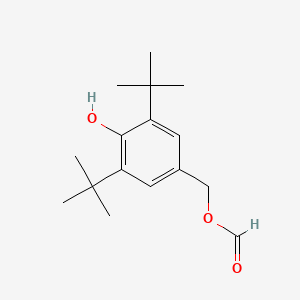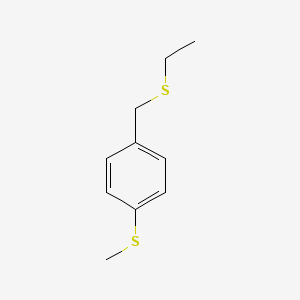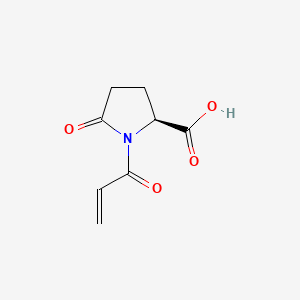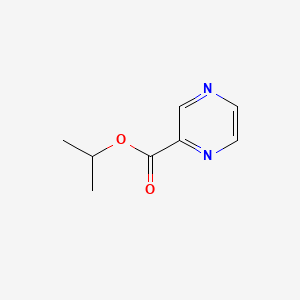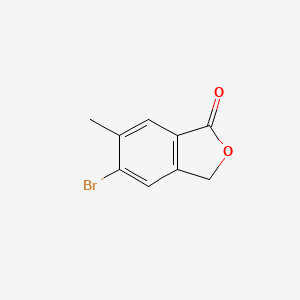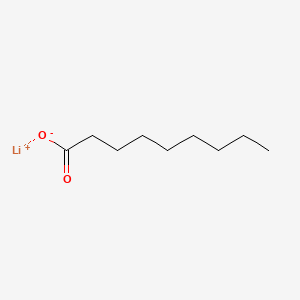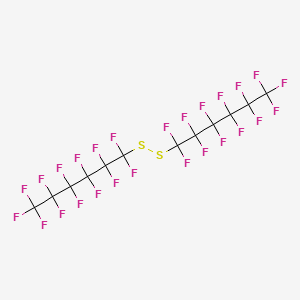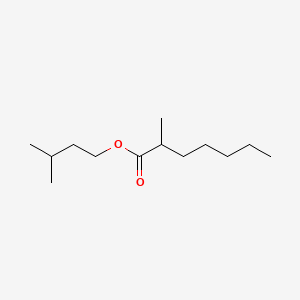![molecular formula C9H10Cl2F3N5 B12645077 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride CAS No. 36068-41-4](/img/structure/B12645077.png)
2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
The synthesis of 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis . The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride has unique properties due to the presence of both chloro and trifluoromethyl groups. Similar compounds include:
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylbenzene derivative with different chemical properties.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Used in similar synthetic applications but with distinct reactivity.
Propriétés
Numéro CAS |
36068-41-4 |
|---|---|
Formule moléculaire |
C9H10Cl2F3N5 |
Poids moléculaire |
316.11 g/mol |
Nom IUPAC |
2-[2-chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N5.ClH/c10-5-2-1-4(9(11,12)13)3-6(5)17-8(16)18-7(14)15;/h1-3H,(H6,14,15,16,17,18);1H |
Clé InChI |
HONGWLFXJIBEKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)N=C(N)N=C(N)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


